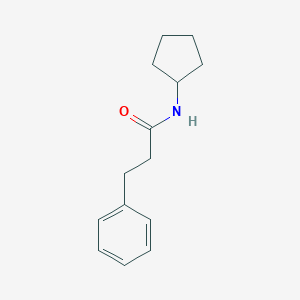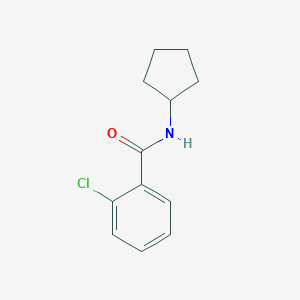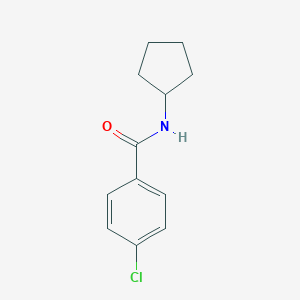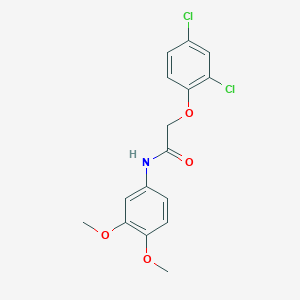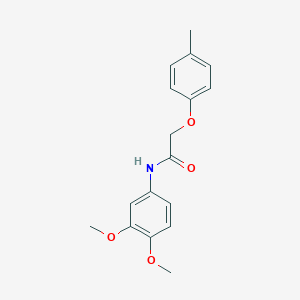
1-Amino-4-(2-fluorophenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(2-fluorophenyl)-2,5-piperazinedione, commonly known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. It was first introduced in the market in 1993 and has gained popularity due to its effectiveness against a wide range of insects, including fleas, ticks, cockroaches, and ants. Fipronil is a member of the phenylpyrazole chemical family and is known for its unique mechanism of action, making it a valuable tool in the fight against insect infestations.
Mécanisme D'action
Fipronil works by targeting the central nervous system of insects, causing hyperexcitation and ultimately leading to death. It binds to the gamma-aminobutyric acid (GABA) receptor and disrupts the normal functioning of the nervous system, leading to uncontrolled nerve activity and paralysis.
Biochemical and Physiological Effects:
Fipronil has been shown to have low toxicity to mammals, including humans, due to its selective binding to insect GABA receptors. However, it has been found to have adverse effects on non-target organisms such as bees and aquatic invertebrates. Fipronil has also been detected in soil and water samples, raising concerns about its potential impact on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Fipronil is a valuable tool for researchers studying insect physiology and behavior. It can be used to study the effects of insecticides on the nervous system and to investigate the mechanisms underlying insecticide resistance. However, the use of Fipronil in laboratory experiments is limited by its potential impact on non-target organisms and the environment.
Orientations Futures
There are several areas of research that could benefit from further investigation into Fipronil. These include the development of safer and more effective insecticides, the investigation of potential synergistic effects between Fipronil and other insecticides, and the study of the impact of Fipronil on non-target organisms in the environment. Additionally, there is a need for further research into the potential use of Fipronil in the control of disease-carrying insects such as mosquitoes and ticks.
Méthodes De Synthèse
The synthesis of Fipronil involves a multi-step process that starts with the reaction of 4-chloro-2,5-dimethylaniline with potassium carbonate and chloroacetyl chloride to yield 4-chloro-2,5-dimethylanilide. This intermediate is then reacted with 2,6-dinitro-4-trifluoromethylaniline to yield Fipronil.
Applications De Recherche Scientifique
Fipronil has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in various agricultural and veterinary applications to control insect infestations. Additionally, Fipronil has been studied for its potential use in the control of disease-carrying insects such as mosquitoes and ticks.
Propriétés
Formule moléculaire |
C10H10FN3O2 |
|---|---|
Poids moléculaire |
223.2 g/mol |
Nom IUPAC |
1-amino-4-(2-fluorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H10FN3O2/c11-7-3-1-2-4-8(7)13-5-10(16)14(12)6-9(13)15/h1-4H,5-6,12H2 |
Clé InChI |
RAOJXRXKPAXEJU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2F)N |
SMILES canonique |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



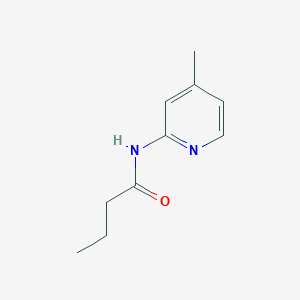
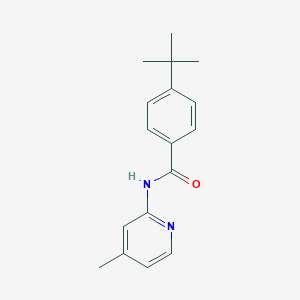


![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)

